5-Nitro-N-octanoylpyridine-3-carboxamide
Description
Properties
CAS No. |
59290-50-5 |
|---|---|
Molecular Formula |
C14H19N3O4 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
5-nitro-N-octanoylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H19N3O4/c1-2-3-4-5-6-7-13(18)16-14(19)11-8-12(17(20)21)10-15-9-11/h8-10H,2-7H2,1H3,(H,16,18,19) |
InChI Key |
RZZSEMBTNOJFCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NC(=O)C1=CC(=CN=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-octanoylpyridine-3-carboxamide typically involves the nitration of pyridine derivatives followed by acylation. One common method is the nitration of pyridine-3-carboxamide using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitropyridine-3-carboxamide is then subjected to acylation with octanoyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-N-octanoylpyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.
Major Products
Reduction: 5-Amino-N-octanoylpyridine-3-carboxamide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Hydrolysis: Octanoic acid and 5-nitropyridine-3-carboxamide.
Scientific Research Applications
5-Nitro-N-octanoylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can generate reactive nitrogen species.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-N-octanoylpyridine-3-carboxamide involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural similarities with 5-Nitro-N-octanoylpyridine-3-carboxamide but differ in substituents, leading to varied properties:
Functional Group Impact
- Nitro Group (5-NO₂): Enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution. This contrasts with N-(2-Hydroxy-5-iodopyridin-3-yl)acetamide, where the electron-donating hydroxyl group and bulky iodine reduce ring reactivity .
- Octanoyl Chain (C₇H₁₅): Increases lipophilicity (logP ≈ 2.8), improving membrane permeability compared to 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide, which has a polar pyrrolidinyl group (logP ≈ 0.9) .
Research Findings and Trends
- Bioactivity: Nitro-substituted pyridines often exhibit antimicrobial properties, but the octanoyl chain in this compound may reduce aqueous solubility, limiting bioavailability compared to smaller analogues .
- Synthetic Flexibility: The pyrrolidinyl group in 6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide allows for stereochemical modifications, a feature absent in the target compound’s linear octanoyl chain .
Q & A
Q. How can computational modeling guide the optimization of reaction conditions?
- Answer :
- Reaction Kinetics Simulation : Software like Gaussian models transition states to predict rate-limiting steps.
- Solvent Effect Analysis : COSMO-RS predicts solvent polarity impacts on reaction equilibria .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data (e.g., varying IC₅₀ values)?
- Answer :
- Assay Variability : Standardize enzyme sources (e.g., human vs. bovine AChE) and buffer conditions (pH, ionic strength).
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to assess significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
